molecular formula C4H9N3O2 B014412 N-Propyl-N-nitrosourea CAS No. 816-57-9

N-Propyl-N-nitrosourea

Cat. No. B014412
CAS RN: 816-57-9
M. Wt: 131.13 g/mol
InChI Key: YGGSSUISOYLCBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Propyl-N-nitrosourea can be synthesized through specific reactions involving nitrosation processes. For instance, activated N-nitrosocarbamates have been utilized for the regioselective synthesis of N-nitrosoureas, indicating a method for producing compounds like N-Propyl-N-nitrosourea by reacting amino compounds with N-alkyl-N-nitrosocarbamates, yielding regioselectively nitrosated N-alkyl-N-nitrosoureas (Martínez et al., 1982).

Molecular Structure Analysis

The molecular structure of N-Propyl-N-nitrosourea has been studied through various spectroscopic methods. For instance, spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO, and molecular docking analysis have been conducted on similar nitrosoureas, shedding light on their reactive sites and charge transfer interactions, which are crucial for understanding the behavior and reactivity of N-Propyl-N-nitrosourea (Singh et al., 2018).

Chemical Reactions and Properties

N-Propyl-N-nitrosourea undergoes various chemical reactions due to its nitrosourea group. For example, its reaction with DNA has been studied, revealing the formation of specific alkylation products, indicating its potential reactivity towards nucleophiles (Morimoto et al., 1983). This reactivity is crucial for its applications in research and synthesis.

Safety And Hazards

N-Propyl-N-nitrosourea is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause cancer and may damage fertility or the unborn child . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

N-Propyl-N-nitrosourea exhibits a broader spectrum of activity against experimental tumors than any other class of agents and is one of the few groups of compounds to cross the so-called blood-brain barrier . There continues to be interest in the development of new nitrosourea analogs with greater activity and reduced toxicity .

properties

IUPAC Name

1-nitroso-1-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGSSUISOYLCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021204
Record name N-Propyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-N-nitrosourea

CAS RN

816-57-9
Record name N-Nitroso-N-propylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylnitrosourea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosopropylurea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792
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Record name N-Propyl-N-nitrosourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYL-N-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
T Hara, K Hirano, N Hirano, H Tamura, H Sui… - … /Genetic Toxicology and …, 1999 - Elsevier
… We conducted this study on N-propyl-N-nitrosourea (PNU), and four laboratories collaborated. PNU is a potent alkylating agent that is closely related to N-ethyl-N-nitrosourea; it induces …
T Murota, T Shibuya - Mutation Research Letters, 1991 - Elsevier
… A specific-locus test to determine the effect of N-propyl-N-nitrosourea (PNU) on the stem-cell spermatogonia of mice has been performed. Male wild-type mice (C3H/He) were treated …
YS Chung, B Pak, S Han, J Lee, J Kim, SM Back… - … /Genetic Toxicology and …, 2018 - Elsevier
The mutagenic potencies of 1,3-propane sultone (PS), N-propyl-N-nitrosourea (PNU), and mitomycin C (MMC) were investigated in three independent laboratories in Korea using the …
KK Park, JS Wishnok, MC Archer - Chemico-Biological Interactions, 1977 - Elsevier
Metabolism of N-nitrosodi-n-propylamine by an isolated rat liver microsomal fraction yielded 17% isopropanol and 83% n-propanol (expressed as a percentage of total propanol formed)…
T Ogiu, KR Utsumi, H Fukami, M Matsuyama - Leukemia research, 1988 - Elsevier
N-Propyl-N-nitrosourea (PNU) was proved to be a strong leukemogen, which induces myelogenous leukemia or thymic lymphoma in rats. BUF/Mna rats and F344 rats were the strain …
JR Revollo, PB McKinzie, TW Robison… - Environmental and …, 2021 - Wiley Online Library
… the DNA of T-cell clones as an approach for assessing whole genome mutational load; and we have derived mutational signatures for a reference mutagen, N-propyl-N-nitrosourea (…
T Ogiu, H Fukami - Journal of the National Cancer Institute, 1987 - academic.oup.com
There are two hypotheses for location of first transformation of cells of T-cell lineage into preneoplastic cells from studies of leukemogenesis in mice; one is the bone marrow and …
T Ogiu, H Fukami, A Maekawa - Journal of cancer research and clinical …, 1988 - Springer
… N-Propyl-N-nitrosourea is a strong leukemogen that induces myelogenic leukemia in Donryu rats and thymic lymphoma in F344 rats when administered in drinking water. In the present …
T OGIU, Y SAKURA, A MAEKAWA - Pathology International, 1985 - Wiley Online Library
… N-Propyl-N-nitrosourea (PNU) is a strong carcinogen which induces thymic lymphoma and other tumors in F344 rats. In the present experiment, sequential changes of the thymus, …
F Ferrezuelo, MJ Prieto‐Álamo… - Environmental and …, 1998 - Wiley Online Library
… Specific sites for G:CrA:T transitions were tation induction by N-propyl-N-nitrosourea (PNU). recovered more or less frequently in one genetic Irrespective of the presence or the absence …

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